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Zinc nitride

Optoelectronics Semiconductors Bandgap Engineering

Zinc nitride is an earth-abundant II-V semiconductor uniquely combining a low work function (~4.2 eV) with a tunable bandgap as low as 1.01 eV. This enables applications that conventional GaN or AlN cannot address, including NIR photodetection, efficient electron injection layers in OLEDs, and low-temperature processing on flexible substrates like PET. Its thermal decomposition at ~700°C represents an enabling feature for thin-film electronics, not a limitation. Select Zn₃N₂ when your research demands efficient NIR absorption, low-energy photon detection, or p-type nitride engineering via ternary alloy development.

Molecular Formula Zn3N2
N2Zn3
Molecular Weight 224.2 g/mol
CAS No. 1313-49-1
Cat. No. B074714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc nitride
CAS1313-49-1
Molecular FormulaZn3N2
N2Zn3
Molecular Weight224.2 g/mol
Structural Identifiers
SMILES[N-]=[Zn].[N-]=[Zn].[Zn+2]
InChIInChI=1S/2N.3Zn/q2*-1;;;+2
InChIKeyAKJVMGQSGCSQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Nitride (Zn₃N₂) Semiconductor Properties: A Technical Baseline for Procurement and Material Selection


Zinc nitride (Zn₃N₂, CAS 1313-49-1) is a binary II-V semiconductor with an anti-bixbyite cubic crystal structure, recognized as an earth-abundant alternative to conventional III-V nitride semiconductors. It exhibits n-type conductivity with high electron mobility and electrical conductivity, making it a candidate for optoelectronics and thin-film transistors [1]. The material is characterized by a bandgap that ranges from approximately 1.0 eV to 3.2 eV depending on synthesis conditions, a remarkably low work function of ~4.2 eV for the (111) surface, and thermal decomposition at ~700 °C, which distinguishes it from the more thermally robust commercial nitrides like GaN and AlN [2].

Why Zinc Nitride (Zn₃N₂) Cannot Be Directly Replaced by GaN, AlN, or ZnO in Critical Applications


Generic substitution of Zn₃N₂ with other nitride or oxide semiconductors is fundamentally limited by its unique combination of a low work function (≈4.2 eV), a direct bandgap that can be as low as 1.01 eV, and significantly lower decomposition temperature (≈700 °C) compared to GaN (>1000 °C) and AlN (>2000 °C) [1][2]. These properties enable distinct applications in low-temperature processing for thin-film electronics and specific optoelectronic band alignment, while its earth-abundant composition offers a cost and sustainability advantage over gallium-based alternatives [3].

Zinc Nitride (Zn₃N₂) Quantified Differentiation: Head-to-Head Performance Data Against Key Comparators


Bandgap Range: Zn₃N₂ Exhibits a Tunable Bandgap from 1.01 eV to 3.2 eV, Enabling Visible-NIR Applications Unattainable with GaN or AlN

Zn₃N₂ demonstrates a highly tunable bandgap spanning 1.01 eV to 3.2 eV, depending on synthesis technique, whereas GaN has a fixed direct bandgap of ~3.4 eV and AlN has an indirect bandgap of ~6.2 eV [1][2][3]. This tunability allows Zn₃N₂ to access the visible and near-infrared spectrum, a critical region for photovoltaics and sensing that the wider-bandgap GaN and AlN cannot effectively address.

Optoelectronics Semiconductors Bandgap Engineering

Work Function and Band Alignment: Zn₃N₂ (111) Surface Offers a Remarkably Low Work Function of ~4.2 eV, Ideal for Electron Injection and Photocathode Applications

Density-functional theory (DFT) calculations predict a remarkably low work function (ionization potential) of ~4.2 eV for the (111) surface of Zn₃N₂ [1]. This value is significantly lower than typical work functions of common transparent conductive oxides (e.g., ITO ≈ 4.7–4.8 eV) and many nitride semiconductors, indicating a strong propensity for electron emission and favorable band alignment for electron injection into adjacent layers in heterostructures.

Work Function Band Alignment Electron Injection Photocathodes

Carrier Effective Mass: Ternary Zinc Nitrides (e.g., CaZn₂N₂) Exhibit Smaller Hole Effective Masses (≤0.5 m₀) Compared to GaN (2.0 m₀), Promising Superior p-Type Performance

Computational screening of ternary zinc nitrides has identified compositions like CaZn₂N₂ with calculated hole effective masses significantly smaller than that of GaN (2.0 m₀) [1][2]. While this evidence is for a related ternary compound, it strongly supports the class-level inference that zinc-based nitride semiconductors can achieve superior hole transport properties, a key advantage for developing high-performance p-type devices where GaN is notoriously poor.

Carrier Mobility p-Type Semiconductor Effective Mass Power Electronics

Thermal Stability and Decomposition: Zn₃N₂ Decomposes at ~700 °C, Enabling Low-Temperature Processing While Differentiating from High-Temperature Nitrides like AlN (>2000 °C)

Zn₃N₂ undergoes thermal decomposition into its elemental constituents at approximately 700 °C, a temperature far below the decomposition points of GaN (>1000 °C) and AlN (>2000 °C) [1][2]. This lower thermal stability is a defining characteristic: it limits use in extreme high-temperature environments but simultaneously makes Zn₃N₂ compatible with low-temperature processing on flexible or temperature-sensitive substrates, a niche where GaN and AlN are often unusable.

Thermal Stability Decomposition Temperature Low-Temperature Processing Thin Film

Ambient Stability Enhancement: Thermal Annealing Increases Zn₃N₂ Degradation Time by Three Orders of Magnitude, Achieving Multi-Year Stability

While Zn₃N₂ films are susceptible to rapid oxidation in ambient air, post-growth thermal annealing under nitrogen flow dramatically improves stability. A study demonstrated that annealing at 200–400 °C increased degradation time from a few days (un-annealed) to several years (annealed), a three-order-of-magnitude improvement [1]. This treatment stabilizes the native oxide layer, significantly enhancing the material's practical usability in devices requiring long-term environmental stability.

Ambient Stability Thermal Annealing Oxidation Resistance Device Reliability

Zinc Nitride (Zn₃N₂) Optimal Application Scenarios Based on Quantified Differentiation Data


Near-Infrared (NIR) Photodetectors and Thin-Film Solar Cells

Zn₃N₂ is uniquely suited for NIR photodetection and solar energy conversion due to its achievable bandgap of 1.01 eV, which allows absorption of photons beyond the visible spectrum that are inaccessible to GaN (3.4 eV) and AlN (6.2 eV) [1][2]. Procurement for these applications should prioritize Zn₃N₂ when the active layer must capture the NIR portion of the solar spectrum or function as a low-energy photon detector.

Low-Work-Function Electron Injection Layers and Photocathodes

With a calculated work function of ~4.2 eV for the (111) surface, Zn₃N₂ is an excellent candidate for electron injection layers in organic LEDs and photoelectrochemical cells, where efficient electron transfer across interfaces is critical [3]. This low work function, substantially lower than common transparent conductors like ITO (4.7–4.8 eV), reduces injection barriers and improves device efficiency. Users seeking to enhance electron injection or develop efficient photocathodes should select Zn₃N₂ over higher-work-function oxides.

Low-Temperature Thin-Film Transistors (TFTs) on Flexible Substrates

The decomposition temperature of Zn₃N₂ at ~700 °C, while lower than that of GaN (>1000 °C) and AlN (>2000 °C), is an enabling feature for low-temperature processing [4]. This property allows Zn₃N₂ to be deposited and processed on temperature-sensitive substrates such as flexible polymers (e.g., PET, PEN) or glass, enabling the fabrication of flexible and lightweight electronics where high-temperature nitrides are not viable [5].

p-Type Nitride Devices Enabled by High Hole Mobility

Research on related ternary zinc nitrides (e.g., CaZn₂N₂) demonstrates the potential for p-type conductivity with exceptionally high hole mobility due to a small hole effective mass (≤0.5 m₀ vs. 2.0 m₀ for GaN) [6]. This class-level evidence indicates that Zn₃N₂ and its alloys could be engineered for high-performance p-type transistors and diodes, overcoming a fundamental limitation of GaN technology. Procurement for p-type nitride R&D should focus on Zn₃N₂ as a promising platform material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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